molecular formula C7H11F3O B8446678 1,1,1-Trifluoro-6-hepten-2-ol

1,1,1-Trifluoro-6-hepten-2-ol

Cat. No.: B8446678
M. Wt: 168.16 g/mol
InChI Key: XRJQTZTXSBLNLI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-6-hepten-2-ol is a useful research compound. Its molecular formula is C7H11F3O and its molecular weight is 168.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

IUPAC Name

1,1,1-trifluorohept-6-en-2-ol

InChI

InChI=1S/C7H11F3O/c1-2-3-4-5-6(11)7(8,9)10/h2,6,11H,1,3-5H2

InChI Key

XRJQTZTXSBLNLI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a ice-bath cooled solution of hex-5-enal (500 mg, 4.331 mmol) and trimethyl(trifluoromethyl)silane (0.74 g, 5.13 mmol, 1.2 equiv.) in THF (10 mL) was added tetrabutylammonium hydrofluoride (10 mg, 0.04 mmol). The ice bath was removed and the reaction progress was monitored via GCMS and 1H NMR. Upon complete transformation of the starting material the reaction mixture was treated with 2M HCl and stirred for an additional 2 h. Then, 50 mL of Et2O was introduced and the layers were separated. The aqueous fraction was additionally extracted with Et2O and the combined organic phases were washed sequentially with a saturated aqueous NaHCO3 solution, water, and brine. After drying with MgSO4 and filtration the solvent was removed under reduced pressure and the resultant crude residue was purified by column chromatography (silica gel, pentane/Et2O, v/v=8/2). Fractions containing the pure compound were collected and concentrated in vacuo to give 1,1,1-trifluorohept-6-en-2-ol (225 mg, 31% yield) as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
catalyst
Reaction Step Two

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